Satranidazole
Overview
Description
Satranidazole is a novel nitroimidazole compound, chemically designated as 1-methylsulfonyl-3-(1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone. It is primarily used as an antiamoebic agent, effective against liver abscess, giardiasis, and trichomoniasis . This compound is known for its superior efficacy and better tolerance compared to other similar drugs, such as metronidazole .
Mechanism of Action
Target of Action
Satranidazole is a novel nitroimidazole that primarily targets DNA . It is used to treat infections caused by bacteria and parasites .
Mode of Action
This compound interacts with its target, DNA, by causing extensive damage characterized by helix destabilization and strand breakage . This damage is achieved through the reduction of the nitro group in the imidazole ring of the compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process. By causing physical damage to DNA, it disrupts the normal replication process, thereby inhibiting the growth and proliferation of bacteria and parasites .
Pharmacokinetics
It is known that the drug’s relatively high redox potential may make it more resistant to inactivation by oxygen . This suggests that this compound may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.
Result of Action
The result of this compound’s action is the effective killing of bacteria and parasites that cause infections. By damaging their DNA, this compound prevents these organisms from replicating and growing, thereby helping to clear the infection .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of oxygen can affect the drug’s redox potential and thus its resistance to inactivation . Additionally, the drug’s effectiveness can be influenced by factors such as the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the bacteria or parasites being targeted.
Biochemical Analysis
Biochemical Properties
Satranidazole interacts with various biomolecules in its mechanism of action. It is known to cause extensive DNA damage characterized by helix destabilization and strand breakage . This interaction with DNA is a key aspect of its biochemical activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to cause side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea . These effects are usually mild and subside with time. If these symptoms persist for a long time, it is recommended to consult a doctor .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to damage DNA. During reduction, this compound has been examined for its ability to damage DNA . Physical damage to DNA was measured by viscometry, thermal denaturation, and renaturation, and hydroxyapatite chromatography .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to control the release of the drug over a 12-hour period . The release of this compound was found to be dependent upon the composition of the nanoparticles, the ratio of the components, and possible particle size, as well as bioadhesive ability .
Dosage Effects in Animal Models
In animal models of anaerobic infection, this compound has been tested for its activity against reference strains and clinical isolates . The drug was found to be more active towards anaerobes than many 5-nitroimidazoles because its relatively high redox potential may make it more resistant to inactivation by oxygen .
Metabolic Pathways
It is known that this compound changes the way the body senses pain .
Transport and Distribution
It is known that this compound is a systemically acting drug .
Subcellular Localization
It is known that this compound is a systemically acting drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Satranidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Substitution: The nitro group is then substituted with a methylsulfonyl group at the 2-position of the imidazole ring.
Cyclization: The final step involves the cyclization of the substituted imidazole to form the imidazolidinone ring.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of natural polysaccharides as coating materials for colon targeting. This method is cost-effective and non-toxic, ensuring high compatibility and optimal drug dissolution profiles .
Chemical Reactions Analysis
Types of Reactions: Satranidazole undergoes various chemical reactions, including:
Reduction: The nitro group is reduced to an amino group under anaerobic conditions.
Oxidation: The compound can be oxidized to form various metabolites.
Substitution: The methylsulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, oxidized metabolites, and substituted imidazole derivatives .
Scientific Research Applications
Satranidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
Comparison: Satranidazole is unique due to its higher redox potential, which makes it more resistant to inactivation by oxygen compared to other nitroimidazoles . It also exhibits a higher plasma concentration and better tolerance, with fewer side effects . This makes it a superior choice for treating protozoal infections.
Properties
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHYEAUAUHIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204840 | |
Record name | Satranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56302-13-7 | |
Record name | Satranidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Satranidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Satranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SATRANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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